molecular formula C12H13F2NO3 B145400 N,N-Diethyl-3,6-difluorophthalamic acid CAS No. 131401-56-4

N,N-Diethyl-3,6-difluorophthalamic acid

Cat. No. B145400
M. Wt: 257.23 g/mol
InChI Key: DYPGXWRGWRATMM-UHFFFAOYSA-N
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Description

N,N-Diethyl-3,6-difluorophthalamic acid is a compound that is not directly mentioned in the provided papers. However, the papers discuss related fluorinated naphthoic acids and naphthalene derivatives, which can provide insights into the properties and reactivity of similar compounds. Fluorinated naphthoic acids are of interest due to their presence in biologically active compounds, and their synthesis is a topic of ongoing research .

Synthesis Analysis

The synthesis of related fluorinated naphthoic acids has been described, with various methods being employed to introduce fluorine atoms into the naphthalene ring. For instance, the synthesis of mono- and difluoronaphthoic acids involves electrophilic fluorination, the use of fluorinated phenylacetic acids, and intramolecular Friedel-Crafts cyclization . These methods could potentially be adapted for the synthesis of N,N-Diethyl-3,6-difluorophthalamic acid.

Molecular Structure Analysis

While the molecular structure of N,N-Diethyl-3,6-difluorophthalamic acid is not discussed, the papers do mention the structure of naphthalene derivatives. For example, naphthalene bisimides with a heterocyclic moiety exhibit interesting acid/base properties and fluorescence in organic solvents . The presence of fluorine atoms is likely to influence the electronic properties of the molecule, as seen in other fluorinated compounds.

Chemical Reactions Analysis

The reactivity of naphthalene derivatives can be quite unique, as seen in the case of Naphthalene-1,8-diylbis(diphenylmethylium), which acts as an organic two-electron oxidant in the oxidative self-coupling of N,N-dialkylanilines . This suggests that N,N-Diethyl-3,6-difluorophthalamic acid may also participate in interesting chemical reactions, particularly those involving electron transfer.

Physical and Chemical Properties Analysis

The physical and chemical properties of N,N-Diethyl-3,6-difluorophthalamic acid can be inferred from related compounds. The introduction of fluorine atoms typically affects the acidity, reactivity, and solubility of the compounds. For instance, heterocyclic naphthalene bisimides show unexpected acidity and solubility behavior in different solvent systems, which is rationalized by computational methods . Similarly, the physical and chemical properties of N,N-Diethyl-3,6-difluorophthalamic acid would likely be influenced by the presence of the fluorine atoms and the diethyl substituent.

Scientific Research Applications

Mutagenic Properties

  • A study examined the mutagenic properties of compounds related to N,N-Diethyl-3,6-difluorophthalamic acid, finding that a related repellent increased chromosomal aberrations in mice and rats (Iurchenko, 1977).

Production from Biomass-Derived Compounds

  • Research on the production of diethyl terephthalate, a replacement for terephthalic acid, from biomass-derived muconic acid, utilized processes that could be relevant for synthesizing compounds like N,N-Diethyl-3,6-difluorophthalamic acid (Lu et al., 2016).

Synthesis and Supramolecular Chemistry

  • A feature article provided an extensive review of research on core-substituted naphthalenediimides, which could offer insights into the synthesis and applications of compounds similar to N,N-Diethyl-3,6-difluorophthalamic acid (Sakai et al., 2010).

Preparation of Related Esters

  • A study described the preparation of various esters from related compounds, which could provide a methodological reference for working with N,N-Diethyl-3,6-difluorophthalamic acid (Mitsunobu & Yamada, 1967).

Photophysical Properties

  • Research on the photophysical properties of diethylhexyl 2,6-naphthalate, a photostabilizer, could be relevant to understanding the behavior of N,N-Diethyl-3,6-difluorophthalamic acid under light exposure (Shimizu et al., 2018).

Reaction with Imidates

  • A paper discussed the reaction of bis-(N, N-dimethyl)-terephthalamide with imidates on perfluorohexanecarboxylic acid, which could provide insights into the reactivity of similar compounds (Il'in et al., 1989).

Crystal Structure Analysis

  • The crystal structure of diethyl terephthalate was determined, offering a structural analysis that might be applicable to similar compounds like N,N-Diethyl-3,6-difluorophthalamic acid (Bailey, 1949).

Wastewater Treatment

  • A study on the treatment of wastewater containing derivatives of naphthalene, like H-acid, could have implications for handling waste from the production or use of N,N-Diethyl-3,6-difluorophthalamic acid (Zhu, Yang, & Wang, 1996).

Photoreaction Studies

  • Research on the photoreaction of 6-fluoroquinolones in basic media provides insights into photochemical reactions that could be relevant for N,N-Diethyl-3,6-difluorophthalamic acid (Cuquerella, Bosca, & Miranda, 2004).

Solar Cell Application

  • A study on the application of conjugated polymers from 3,6-di(4-chlorophenyl)-3,6-dihydrophthalic acid diethyl ester in solar cells could offer perspectives on the potential photovoltaic applications of N,N-Diethyl-3,6-difluorophthalamic acid (Morikawa & Kakuta, 2013).

Safety And Hazards

“N,N-Diethyl-3,6-difluorophthalamic acid” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray. If it comes in contact with the eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

2-(diethylcarbamoyl)-3,6-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO3/c1-3-15(4-2)11(16)9-7(13)5-6-8(14)10(9)12(17)18/h5-6H,3-4H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYPGXWRGWRATMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C=CC(=C1C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350818
Record name N,N-Diethyl-3,6-difluorophthalamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diethyl-3,6-difluorophthalamic acid

CAS RN

131401-56-4
Record name N,N-Diethyl-3,6-difluorophthalamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Diethyl-3,6-difluorophthalamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
CH Huang, AT Stone - Journal of agricultural and food chemistry, 1999 - ACS Publications
In metal ion-free solutions, the secondary amide naptalam hydrolyzes more rapidly as the pH is decreased; intramolecular nucleophilic attack by a carboxylate side group is very likely …
Number of citations: 24 pubs.acs.org
CH Huang - 1997 - search.proquest.com
Amide, carbamate, hydrazide and sulfonylurea agrochemicals all possess an amide functional group. Hydrolysis of the amide functional group is their major degradation pathway. The …
Number of citations: 6 search.proquest.com
OB Wallace, DW Smith, MS Deshpande… - Bioorganic & medicinal …, 2003 - Elsevier
Inhibitors of amyloid-β (Aβ) protein production have been widely pursued as a potential treatment for Alzheimer's disease. Following the identification of a 5 μM screening hit, SAR was …
Number of citations: 89 www.sciencedirect.com

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